Orthogonal Reactive Functionality: Dual α-Hydroxy Ester Motif Versus Single-Functionality Oxetane Analogs
Ethyl 2-hydroxy-2-(oxetan-3-yl)acetate features two distinct reactive sites on a single carbon scaffold: an α-hydroxy group and an ethyl ester, as confirmed by its SMILES notation . In contrast, the simpler oxetane analog, oxetan-3-yl acetate (CAS 39267-83-9), possesses only a single acetate group for derivatization, limiting its utility to sequential, linear transformations . This structural difference is further highlighted by the presence of an asymmetric carbon (value: 1) in the target compound, enabling access to chiral intermediates, a feature absent in achiral analogs like oxetan-3-yl acetate . The dual functionality supports convergent synthesis pathways, allowing chemists to orthogonally modify the molecule, thereby increasing synthetic efficiency and reducing step count compared to mono-functional alternatives [1].
| Evidence Dimension | Number of Reactive Functional Groups |
|---|---|
| Target Compound Data | 2 (α-hydroxy group, ethyl ester); 1 asymmetric carbon |
| Comparator Or Baseline | Oxetan-3-yl acetate (CAS 39267-83-9): 1 reactive functional group (acetate); 0 asymmetric carbons |
| Quantified Difference | 100% increase in functional groups; Access to chirality vs. achiral |
| Conditions | Structural comparison based on SMILES notation and published chemical properties. |
Why This Matters
Procuring this specific compound enables more convergent and stereoselective synthetic routes, avoiding the need for additional protection/deprotection steps or chiral resolution required by simpler analogs.
- [1] Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Highlights the synthetic value of 3-substituted oxetane building blocks. View Source
